methyl 3-fluoropiperidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-fluoropiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13ClFNO2 and a molecular weight of 197.63 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . This compound is known for its unique structure, which includes a piperidine ring substituted with a fluorine atom and a carboxylate ester group.
Preparation Methods
The synthesis of methyl 3-fluoropiperidine-3-carboxylate hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the Baltz-Schiemann reaction, which uses 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to fluorination . The reaction conditions often involve the use of hydrofluoric acid or other fluorinating agents under controlled temperatures and pressures.
Chemical Reactions Analysis
Methyl 3-fluoropiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-fluoropiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of biological pathways and mechanisms, especially those involving fluorinated compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of methyl 3-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Methyl 3-fluoropiperidine-3-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Methyl piperidine-3-carboxylate: Similar to the title compound but without the fluorine substitution.
Fluoropiperidine: Contains a fluorine atom but lacks the carboxylate ester group.
The uniqueness of this compound lies in its combination of a fluorine atom and a carboxylate ester group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2639423-51-9 |
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Molecular Formula |
C7H13ClFNO2 |
Molecular Weight |
197.63 g/mol |
IUPAC Name |
methyl 3-fluoropiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(8)3-2-4-9-5-7;/h9H,2-5H2,1H3;1H |
InChI Key |
OAJBDGALARKWGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCNC1)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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